molecular formula C23H25N7O B2909881 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline CAS No. 2197613-45-7

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline

货号: B2909881
CAS 编号: 2197613-45-7
分子量: 415.501
InChI 键: FDJIHFCQKLNYKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline is a heterocyclic compound featuring a quinoxaline scaffold linked via a piperidine-carbonyl bridge to a [1,2,4]triazolo[4,3-b]pyridazine moiety. Quinoxaline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, making this compound a candidate for therapeutic development .

属性

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-23(2,3)19-8-9-20-26-27-21(30(20)28-19)15-10-12-29(13-11-15)22(31)18-14-24-16-6-4-5-7-17(16)25-18/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJIHFCQKLNYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include hydrazine derivatives, orthoesters, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

化学反应分析

Types of Reactions

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce triazolopyridazine alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed .

科学研究应用

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline has several applications in scientific research:

作用机制

The mechanism of action of 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce anticancer activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs sharing piperidine-linked heterocyclic systems.

Structural Analogues and Core Heterocycles

The compound’s triazolopyridazine-piperidine-quinoxaline architecture distinguishes it from related structures. For example:

  • Patent Compound () : (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate features an imidazo-pyrrolo-pyrazine core instead of triazolopyridazine. Its synthesis employs Lawesson’s reagent for thionation and NaOH for deprotection, yielding a hydrochloride salt with 79% purity and molecular weight 510 (M+H)+ .
Feature Target Compound Patent Compound ()
Core Heterocycle [1,2,4]Triazolo[4,3-b]pyridazine Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine
Substituents 6-Tert-butyl, quinoxaline 6-Tosyl, 4-methyl, tert-butyl
Molecular Weight Not reported 510 (M+H)+
Purity Not reported 79%
Synthetic Complexity Likely multi-step Multi-step (Lawesson’s reagent, NaOH)

Functional Implications

  • Triazolopyridazine vs. Imidazo-Pyrrolo-Pyrazine: The triazolopyridazine core in the target compound may confer distinct electronic properties compared to the fused imidazo-pyrrolo-pyrazine system. Triazoles are known for hydrogen-bonding capabilities, which could enhance target interactions, while pyrrolo-pyrazines may prioritize π-π stacking .
  • Quinoxaline vs.
  • tert-Butyl Substituent : Both compounds utilize tert-butyl groups to modulate lipophilicity and steric hindrance, a common strategy to improve pharmacokinetic profiles.

Research Findings and Pharmacological Potential

  • Kinase Inhibition: Quinoxaline derivatives often target kinases (e.g., EGFR, VEGFR), and the triazolopyridazine core may enhance selectivity. The patent compound’s imidazo-pyrrolo-pyrazine core, however, could exhibit broader off-target effects due to its larger aromatic surface .
  • Metabolic Stability : The tert-butyl group in both compounds likely reduces cytochrome P450-mediated metabolism, extending half-life.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。